molecular formula C14H19BrN2O2 B5753382 ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate

ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate

Cat. No. B5753382
M. Wt: 327.22 g/mol
InChI Key: JDPIRAVLLJXMLE-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies.

Mechanism of Action

Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate acts as a dopamine transporter inhibitor. It inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been linked to the anxiolytic and antidepressant effects of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate.
Biochemical and Physiological Effects:
Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of dopamine in the brain. However, further studies are needed to determine the exact biochemical and physiological effects of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate in lab experiments is its high potency as a dopamine transporter inhibitor. This makes it a valuable tool for studying the role of dopamine in various neurological disorders. However, one of the limitations is that its effects on other neurotransmitters and receptors are not well understood.

Future Directions

There are several future directions for the use of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate in scientific research. One direction is to study its effects on other neurotransmitters and receptors. Another direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease, depression, and ADHD. Additionally, further studies are needed to determine the optimal dosage and administration of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate for therapeutic purposes.
Conclusion:
In conclusion, Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate is a chemical compound that has shown promising results in various scientific research studies. Its high potency as a dopamine transporter inhibitor makes it a valuable tool for studying the role of dopamine in various neurological disorders. Further studies are needed to determine its exact biochemical and physiological effects and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate involves the reaction of 1-(2-bromobenzyl)piperazine with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine. The product is obtained in good yield and high purity.

Scientific Research Applications

Ethyl 4-(2-bromobenzyl)-1-piperazinecarboxylate has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter, which is a target for the treatment of various neurological disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD). It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

ethyl 4-[(2-bromophenyl)methyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-2-19-14(18)17-9-7-16(8-10-17)11-12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPIRAVLLJXMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5421946

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